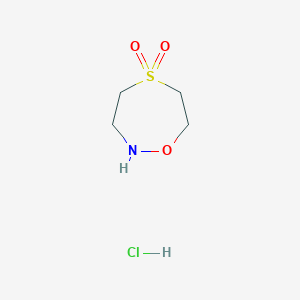

1,5,2-Oxathiazepane 5,5-dioxide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

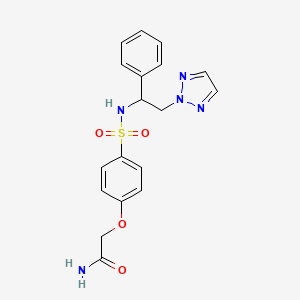

1,5,2-Oxathiazepane 5,5-dioxide hydrochloride is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound is also known as thiazepine and is a six-membered ring that contains one oxygen and one sulfur atom. Thiazepine has been found to have various applications in different fields of science, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Novel Strategies in Drug Design

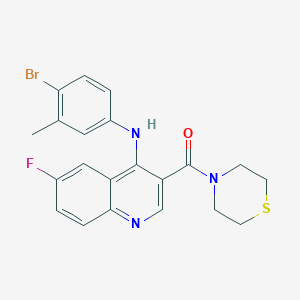

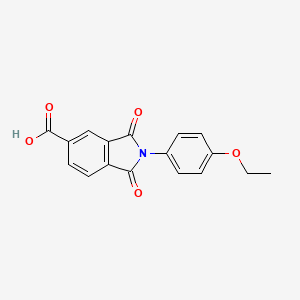

Researchers have developed a novel strategy for constructing dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxides and their heterocyclic isosteres. This approach is significant for drug design, offering a new chemical space in terms of substitution patterns. The method allows for the synthesis of previously undescribed heterotricyclic scaffolds, providing access to new molecules for pharmacological evaluation (Sapegin et al., 2016).

Antimitotic Agents

Benzopyridooxathiazepine derivatives have been identified as potent antimitotic agents, with specific compounds demonstrating significant cytotoxicity against tumor cells. This class of compounds inhibits tubulin polymerization, showing promise as anticancer drugs. Among the synthesized analogs, certain compounds have shown enhanced potency, highlighting the therapeutic potential of oxathiazepine derivatives (Gallet et al., 2009).

Synthesis and Structural Elucidation

The synthesis of oxathiazepine derivatives under stress conditions has been studied, providing insights into their stability and degradation pathways. Such studies are crucial for understanding the chemical behavior of these compounds under various conditions, which is essential for their development into potential pharmaceuticals (Lecoeur et al., 2012).

Heterocyclic Compound Synthesis

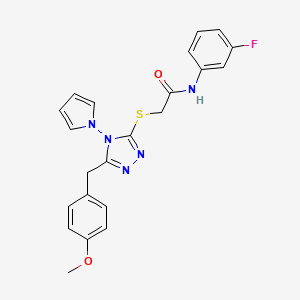

Research has also focused on the synthesis of 1,5,3-oxathiazepanes via a three-component condensation reaction, demonstrating the versatility of oxathiazepane derivatives in creating novel heterocyclic structures. These findings expand the utility of oxathiazepane derivatives in synthetic chemistry, offering new avenues for the development of heterocyclic compounds with potential biological activities (Kovaleva et al., 2017).

properties

IUPAC Name |

1,5,2-oxathiazepane 5,5-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S.ClH/c6-9(7)3-1-5-8-2-4-9;/h5H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLUVTCQAMRHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCON1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5,2-Oxathiazepane 5,5-dioxide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2513053.png)

![1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2513069.png)